1,1,1-Trifluoropropan-2-amine synthesis and purification
1,1,1-Trifluoropropan-2-amine synthesis and purification
An In-depth Technical Guide on the Synthesis and Purification of 1,1,1-Trifluoropropan-2-amine
Introduction
1,1,1-Trifluoropropan-2-amine, also known as trifluoroisopropylamine, is a critical fluorinated building block in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The amine is a chiral compound, and access to both its racemic and enantiomerically pure forms is of high value.[1] Industrial-scale synthesis of the enantiomers has been achieved through the fluorination of D- or L-alanine using sulfur tetrafluoride (SF4), but the toxicity and specialized handling requirements of SF4 have driven the development of alternative methods suitable for standard laboratory settings.[1] This guide provides a detailed overview of common synthetic routes and purification strategies for this versatile compound.
Synthetic Routes
Several methodologies have been established for the synthesis of 1,1,1-trifluoropropan-2-amine, starting from various precursors. The most common approaches involve the transformation of 1,1,1-trifluoroacetone or its derivatives.
Base-Catalyzed Isomerization of a Benzyl Imine
A widely used method involves the formation of an imine from 1,1,1-trifluoroacetone and benzylamine, followed by a base-catalyzed rearrangement and distillation of the final product. This process avoids high-pressure hydrogenation and can be performed in standard laboratory glassware.[2]
Caption: Synthesis via Imine Isomerization.
Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine [2]
-
To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling the mixture to 0 °C.
-
Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10 °C.
-
Heat the reaction mixture at reflux for 15 hours, removing the water formed during the reaction using a Dean-Stark apparatus or similar water separator.
-
After cooling to room temperature, remove the solvent under vacuum. The resulting crude product, N-(1,1,1-trifluoroisopropylidene)benzylamine, can be used in the next step without further purification.
Step 2: Preparation of 1,1,1-Trifluoropropan-2-amine [2]
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In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation apparatus with an ice-cooled receiving flask, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).
-
Add excess benzylamine (2755 g) to the flask and heat the mixture to 90 °C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mL). The product, 1,1,1-trifluoropropan-2-amine, will begin to distill.
-
Increase the reaction temperature to 115 °C and add an additional 25 mL of DBU.
-
Continue heating at 115 °C and collect the distillate until no more product comes over. The pure product is collected in the ice-cooled flask.
Reduction of 1,1,1-Trifluoroacetone Oxime
Another common industrial method is the reduction of 1,1,1-trifluoroacetone oxime. This reaction typically requires high-pressure hydrogenation and a metal catalyst.[3]
Caption: Synthesis via Oxime Reduction.
This is a generalized protocol based on patented processes.
-
Charge a high-pressure reactor (autoclave) with 1,1,1-trifluoroacetone oxime and a suitable solvent (e.g., an alcohol).
-
Add the hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina.[3]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[3]
-
Heat the mixture to the reaction temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Maintain the reaction under these conditions for several hours (e.g., 2.5 hours) until hydrogen uptake ceases.[3]
-
Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated from the filtrate by distillation.
Synthesis from 1,1,1-Trifluoroisopropanol
An alternative route begins with the more readily available alcohol, which is first converted to a sulfonate ester, a good leaving group, and then displaced with ammonia.[3]
Step 1: Synthesis of 1,1,1-Trifluoroisopropyl p-toluenesulfonate [3]
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In a three-necked flask, combine 1,1,1-trifluoroisopropanol (45.6 g, 0.4 mol), dichloroethane (200 g), and triethylamine (48.6 g, 0.48 mol).
-
Add p-toluenesulfonyl chloride (83.9 g, 0.44 mol) to the mixture.
-
Heat the reaction to 50 °C and maintain with stirring for 3 hours.
-
Cool the mixture to room temperature and wash twice with purified water (100 mL each).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the sulfonate ester.
Step 2: Amination to 1,1,1-Trifluoropropan-2-amine [3]
-
Place the crude sulfonate ester in a high-pressure reactor with a polar aprotic solvent.
-
Heat the reactor to between 60-100 °C.
-
Introduce ammonia gas, maintaining a pressure of 0.4-0.8 MPa.
-
Continue the reaction for 3-10 hours.
-
After cooling and venting, the product is isolated from the reaction mixture by rectification.[3]
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |
| Imine Isomerization | 1,1,1-Trifluoroacetone | Benzylamine, DBU, p-TSA | 90-115 °C, atmospheric pressure | Good | >99% (after distillation)[2] | Avoids high-pressure equipment but uses a large amount of benzylamine.[3] |
| Oxime Reduction | 1,1,1-Trifluoroacetone Oxime | H₂, Raney Ni | 90 °C, 50 bar | 86%[3] | High | Requires specialized high-pressure hydrogenation equipment.[3] |
| Oxime Reduction | 1,1,1-Trifluoroacetone Oxime | H₂, Rh/Al₂O₃ | 147 °C (gas phase) | 80%[3] | 94% selectivity[3] | Gas-phase process suitable for continuous flow production.[3] |
| Sulfonate Displacement | 1,1,1-Trifluoroisopropanol | TsCl, NEt₃, Ammonia | 60-100 °C, 0.4-0.8 MPa | High | >99.5% (after rectification)[3] | Mild pressure conditions compared to hydrogenation; readily available starting material.[3] |
Purification
Purification is critical to obtaining 1,1,1-trifluoropropan-2-amine of sufficient quality for subsequent use. The appropriate method depends on the nature of the impurities and whether a racemic or enantiomerically pure product is desired.
Fractional Distillation
Given its low boiling point of 46-47 °C, fractional distillation is the primary method for purifying the crude product.[2] This technique is effective at separating the amine from higher-boiling starting materials, solvents, and byproducts.[4]
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[4] It is crucial that the receiving flask is cooled in an ice bath due to the product's volatility.
-
Charge the distillation flask with the crude amine mixture.
-
Gently heat the flask. The more volatile components will rise through the column.[4]
-
Maintain a slow and steady distillation rate to ensure good separation.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1,1,1-trifluoropropan-2-amine (46-47 °C).[2]
Chiral Resolution of Racemic Amine
For applications requiring a single enantiomer, resolution of the racemic amine is a common strategy. This is often achieved by forming diastereomeric salts with a chiral resolving agent.
Caption: Workflow for Diastereomeric Salt Resolution.
This is a generalized protocol based on established chemical principles for resolving amines.[1][5]
-
Dissolve the racemic 1,1,1-trifluoropropan-2-amine in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent, heating gently if necessary.[1]
-
Slowly add the tartaric acid solution to the amine solution. A precipitate of the diastereomeric salts should begin to form.
-
Allow the mixture to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) can be checked at this stage.
-
To recover the free amine, suspend the purified diastereomeric salt crystals in water and add a strong base (e.g., aqueous NaOH) until the solution is strongly alkaline.
-
Extract the liberated free amine into a low-boiling organic solvent, such as diethyl ether or dichloromethane.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent by distillation to yield the enantiomerically enriched amine.
-
The mother liquor from step 5 contains the other diastereomeric salt, from which the other amine enantiomer can be recovered using the same basification and extraction procedure.
Physical and Chemical Data
| Property | Value | Source |
| Chemical Formula | C₃H₆F₃N | [6] |
| Molar Mass | 113.08 g/mol | - |
| Boiling Point | 46-47 °C | [2] |
| Appearance | Colorless liquid | [7] |
| HCl Salt Melting Point | 220-222 °C | |
| Storage Conditions | Inert atmosphere, freezer (-20°C) | [6] |
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 3. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. 1,1,1-Trifluoropropan-2-amine | 421-49-8 [sigmaaldrich.com]
- 7. Trifluoroacetone - Wikipedia [en.wikipedia.org]
